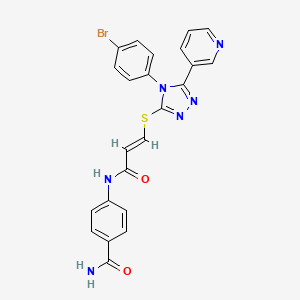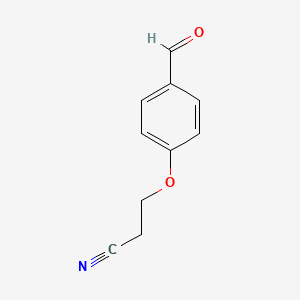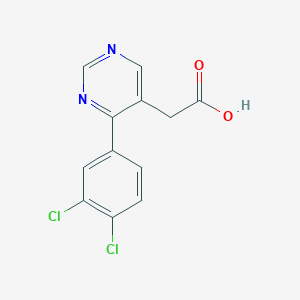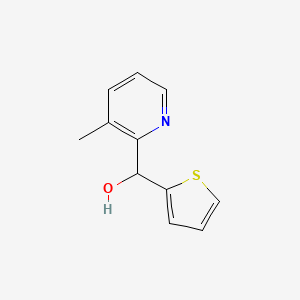
(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol: is an organic compound with the molecular formula C₁₁H₁₁NOS and a molecular weight of 205.28 g/mol . This compound features a pyridine ring substituted with a methyl group at the 3-position and a thiophene ring attached to a methanol group at the 2-position. It is a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol typically involves the reaction of 3-methylpyridine with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of heterocyclic compounds and can be used in the study of reaction mechanisms and synthesis pathways.
Biology and Medicine: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (4-Ethoxy-3-methylpyridin-2-yl)methanol
- (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride
Comparison:
- (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is unique due to the presence of both a pyridine and a thiophene ring, which imparts distinct chemical and physical properties.
- (4-Ethoxy-3-methylpyridin-2-yl)methanol and (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride have different substituents on the pyridine ring, leading to variations in reactivity and potential applications.
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(3-methylpyridin-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C11H11NOS/c1-8-4-2-6-12-10(8)11(13)9-5-3-7-14-9/h2-7,11,13H,1H3 |
InChI Key |
HXUSMOKIDMEGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


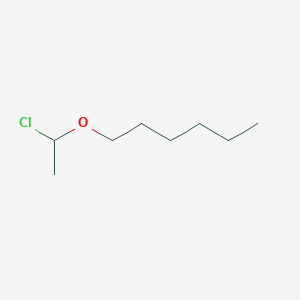
![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13083472.png)
![1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13083476.png)

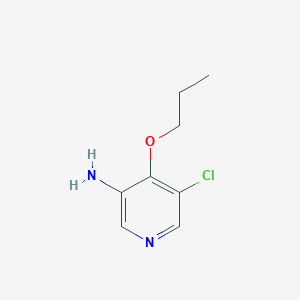
![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)
